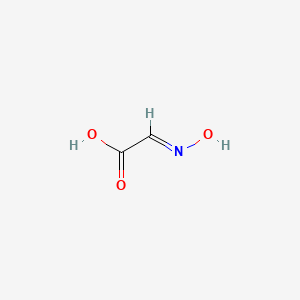

2-羟亚氨基乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-hydroxyiminoacetic acid involves the coupling of hydroxyiminoacetic acid to various amines in the presence of HOBT or HATU and diisopropylcarbodiimide . The optimized protocol was found to work effectively for the coupling with amines to the activated form of the hydroxyiminoacetic acid with yields ranging between 84 and 90% for primary amines, 65–75% for α-substituted and cyclic amines .

Molecular Structure Analysis

The molecular formula of 2-hydroxyiminoacetic acid is C2H3NO3 . Its average mass is 89.050 Da and its monoisotopic mass is 89.011292 Da .

Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . The reactions of 2-hydroxyiminoacetic acid are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Physical and Chemical Properties Analysis

2-hydroxyiminoacetic acid has a weak acidic nature . The chemical structure of 2-hydroxyiminoacetic acid contains a polar hydroxyl group and a nonpolar carbonyl group, making it a polar molecule with moderate lipophilicity .

科学研究应用

螯合剂和配合物:

- 2-(羟亚氨基)丙烷羟肟酸,衍生自丙氨酸,其氨基和羧基转化为肟和羟肟酸基团,与丙氨酸本身或其肟/羟肟酸类似物相比,对 Cu2+ 和 Ni2+ 离子表现出增强的螯合能力 (Dobosz 等人,1998)。

- 使用 2-(2-氨基噻唑-4-基)-2-羟亚氨基乙酸的反式和顺式异构体合成了新型的 Co(II)、Ni(II)、Cu(II) 和 Pd(II) 螯合物,显示出作为具有不同内皮细胞增殖作用的生物活性物质的潜力 (Orysyk 等人,2015)。

电活性示踪剂:

- 2-氯-4-羟基苯氧基乙酸,一种与 2-羟亚氨基乙酸密切相关的电活性示踪剂,被用于除草剂 2,4-二氯苯氧基乙酸的分析竞争性检测中 (Schöllhorn 等人,2000)。

配体合成和生物学研究:

- 一项专注于新型苯并咪唑衍生物合成和药理筛选的研究,利用邻苯二胺和苯氧基乙酸作为起始原料,导致了具有潜在抗惊厥特性的化合物的开发 (Shaharyar 等人,2016)。

分析化学应用:

- 化合物 2-氰基-2-(羟亚氨基)二硫代乙酸由氰基乙酸甲酯合成,用作与过渡金属离子络合的新型配体。该研究确定了反应的最佳条件,并通过各种光谱方法确认了结构 (Hung 等人,2017)。

环境应用:

- 对生物可降解螯合剂(如 2-羟乙基亚氨基二乙酸 (HEIDA))进行了综述,以了解它们在洗涤剂、土壤修复和废物处理等各种应用中的用途。建议将这些试剂作为 EDTA 等不可生物降解化合物的环保替代品 (Pinto 等人,2014)。

化学合成工艺:

- 详细介绍了 (Z)-2-氨基-[{2-(1,1-二甲基乙氧基)-2-氧代乙氧基}亚氨基]-4-噻唑乙酸的合成,重点介绍了使用特定起始原料的缩合和水解过程,并实现了高收率和高纯度 (林生,2006)。

作用机制

Target of Action

2-Hydroxyiminoacetic Acid, also known as (2E)-2-Hydroxyiminoacetic acid, is a compound that exhibits biological activity It’s known that oximes derived from α-keto amides, which include 2-hydroxyiminoacetic acid, exhibit biological activity .

Mode of Action

It’s known that the compound can interact with its targets through a triple-binding mode of interaction . This interaction involves the introduction of an additional binding moiety, which is achieved through the coupling of hydroxyiminoacetic acid to various amines .

Biochemical Pathways

It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . As 2-Hydroxyiminoacetic Acid is a derivative of α-keto amides, it may potentially influence these pathways.

Pharmacokinetics

The principles underlying pharmacokinetics can help understand the methods of drug delivery used in anaesthesia, such as total intravenous anaesthesia .

Result of Action

It’s known that the compound holds great promise as a centrally-active nerve agent antidote .

Action Environment

It’s known that the compound’s formation is favored in the presence of excess hydroxylamine hydrochloride at elevated temperatures .

安全和危害

未来方向

2-hydroxyiminoacetic acid, also known as glyoxylhydroxamic acid (GHA), is an organic compound that is widely used in various fields of research and industry. This compound holds great promise as a centrally-active nerve agent antidote . Future research may focus on exploring GHA as a catalyst for organic reactions.

属性

IUPAC Name |

(2E)-2-hydroxyiminoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)/b3-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZUAIHRZUBBAJ-HNQUOIGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)

![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)

![4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2898814.png)

![2-(3-Methylphenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2898815.png)

![1-[4-(4-{[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2898818.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2898820.png)

![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/no-structure.png)

![8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898827.png)